Geniposide

Description

This compound has been reported in Rehmannia glutinosa, Gardenia jasminoides, and other organisms with data available.

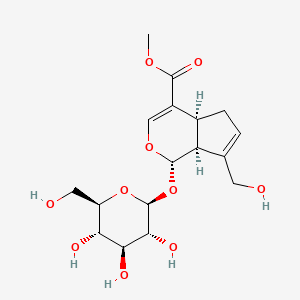

from gardenia plant; structure

Properties

IUPAC Name |

methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O10/c1-24-15(23)9-6-25-16(11-7(4-18)2-3-8(9)11)27-17-14(22)13(21)12(20)10(5-19)26-17/h2,6,8,10-14,16-22H,3-5H2,1H3/t8-,10-,11-,12-,13+,14-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFYXTRXDNAPMM-BVTMAQQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC=C2CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318419 | |

| Record name | Geniposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24512-63-8, 169799-41-1 | |

| Record name | Geniposide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24512-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geniposide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024512638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Jasminoidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169799411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geniposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24512-63-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GENIPOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/145295QLXY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Geniposide's Mechanism of Action in Neurons: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Geniposide, an iridoid glycoside extracted from the fruit of Gardenia jasminoides Ellis, has emerged as a promising natural compound with significant neuroprotective properties.[1][2][3] Extensive preclinical studies have demonstrated its potential in mitigating the pathological processes of various neurological disorders, including ischemic stroke, Alzheimer's disease, Parkinson's disease, and depression.[4][5][6][7] This document provides an in-depth technical guide on the core mechanisms of action of this compound in neurons. It elucidates the complex signaling pathways this compound modulates, presents quantitative data from key studies, details relevant experimental protocols, and provides visual diagrams of the molecular interactions. The primary mechanisms involve glucagon-like peptide-1 receptor (GLP-1R) agonism, potent anti-inflammatory and antioxidant activities, modulation of apoptosis and autophagy, and the promotion of neurogenesis, collectively contributing to its neuroprotective effects.

Core Neuroprotective Mechanisms of Action

This compound exerts its neuroprotective effects through a multi-targeted approach, influencing several critical cellular and molecular pathways.

GLP-1 Receptor Agonism: The Central Hub

A primary mechanism underlying this compound's efficacy is its function as an agonist for the glucagon-like peptide-1 receptor (GLP-1R).[7][8][9][10] GLP-1R is expressed in various brain regions and its activation is known to have neurotrophic and neuroprotective effects.[11][12] this compound's binding to GLP-1R initiates a cascade of downstream signaling events that are fundamental to its therapeutic actions, including the activation of PI3K/Akt and cAMP-PKA-CREB pathways.[1][13] This interaction is crucial for reducing neurotoxicity, promoting neuronal survival, and enhancing synaptic plasticity.[9][14]

Diagram 1: this compound's GLP-1R-Mediated Signaling Cascade

Caption: this compound activates GLP-1R, initiating PI3K/Akt and PKA/CREB pathways.

Anti-Inflammatory Effects

Neuroinflammation, primarily driven by the activation of microglia, is a key contributor to neuronal damage in neurodegenerative diseases and ischemic injury.[15] this compound demonstrates potent anti-inflammatory effects by suppressing microglial activation and inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][6] A critical mechanism is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently downregulates the nuclear factor kappa-B (NF-κB) signaling cascade, a master regulator of the inflammatory response.[16][17]

Table 1: Effects of this compound on Inflammatory Markers

| Model System | Treatment | Target | Result | Reference |

|---|---|---|---|---|

| OGD-Rat Microglia | 25, 50 µg/mL this compound | TNF-α, IL-1β, IL-6, IL-8 | Secretion suppressed | [16] |

| OGD-Rat Microglia | 25, 50 µg/mL this compound | p-ERK, p-IκB, p-p38 | Phosphorylation downregulated | [16] |

| TBI Rats | This compound | IL-1β, IL-6, IL-8 | Plasma levels inhibited | [1] |

| TBI Rats | This compound | p-p38, p-NF-κB p65 | Activities inhibited | [1] |

| APP/PS1 Mice | this compound | TNF-α, IL-1β | Production suppressed |[5] |

Diagram 2: this compound's Anti-Inflammatory Mechanism

Caption: this compound inhibits the TLR4/NF-κB pathway to reduce neuroinflammation.

Antioxidant Effects

Oxidative stress is a critical factor in neuronal death. This compound mitigates oxidative damage by enhancing the endogenous antioxidant defense system.[1] It upregulates the expression of key antioxidant enzymes, including heme oxygenase 1 (HO-1) and superoxide dismutase (SOD).[1][9][18] This is achieved primarily through the activation of the phospatidylinositol 3'-kinase (PI3K)/Akt pathway and the subsequent nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant responses.[1][2][9]

Table 2: Effects of this compound on Oxidative Stress Markers

| Model System | Treatment | Target | Result | Reference |

|---|---|---|---|---|

| SIN-1-induced Hippocampal Neurons | 10 µM this compound | HO-1 expression | Upregulated | [1][2] |

| SIN-1-induced Hippocampal Neurons | 10 µM this compound | Nrf2 nuclear translocation | Enhanced | [1][2] |

| H2O2-induced PC12 Cells | This compound | Bcl-2, HO-1 expression | Increased | [10] |

| SAH Rats | This compound | SOD levels | Increased | [18] |

| SAH Rats | this compound | MDA levels | Decreased |[18] |

Diagram 3: this compound's Antioxidant Response Pathway

Caption: this compound activates the PI3K/Nrf2/ARE pathway to combat oxidative stress.

Modulation of Apoptosis and Autophagy

This compound protects neurons by directly regulating cell death pathways. It inhibits apoptosis by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax and by reducing the activity of executioner caspases like cleaved caspase-3.[1][19][20] Furthermore, this compound modulates autophagy, a cellular recycling process that can be either protective or detrimental. In models of Alzheimer's disease and cerebral ischemia, this compound has been shown to enhance autophagy to clear toxic protein aggregates (e.g., Aβ) and damaged organelles.[6][21][22] This is often mediated by the inhibition of the Akt/mTOR signaling pathway, a key negative regulator of autophagy.[21][22][23]

Table 3: Effects of this compound on Apoptosis and Autophagy Markers

| Model System | Treatment | Target | Result | Reference |

|---|---|---|---|---|

| Aβ-treated SH-SY5Y Cells | This compound | p-Akt/Akt, p-mTOR/mTOR | Ratios restored to near control | [21][23] |

| Aβ-treated SH-SY5Y Cells | This compound | LC3-II/LC3-I ratio | Increased | [21] |

| Aβ-treated SH-SY5Y Cells | This compound | Beclin-1, Atg7 | Expression increased | [21] |

| Rotenone-induced Neurons | This compound | Bcl-2 expression | Increased | [20] |

| Rotenone-induced Neurons | This compound | Cleaved caspase-3 | Expression decreased | [20] |

| OGD/R BV-2 Microglia | This compound | Beclin-1, LC3 conversion | Increased | [24] |

| OGD/R BV-2 Microglia | this compound | NLRP3, Cleaved caspase-1 | Levels decreased |[24] |

Diagram 4: this compound's Regulation of Autophagy and Apoptosis

Caption: this compound inhibits Akt/mTOR to promote autophagy and regulates Bcl-2/Bax.

Promotion of Neurogenesis and Synaptic Plasticity

This compound has been shown to improve cognitive function by promoting neurogenesis and enhancing synaptic plasticity.[5][13] These effects are linked to its ability to upregulate key neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF), and its receptor, Tropomyosin receptor kinase B (TrkB).[25][26] The activation of the cAMP-response element binding protein (CREB) is a crucial downstream event that mediates the transcription of genes like BDNF, which are essential for neuronal growth, differentiation, and the formation of long-term memory.[13][27][28]

Table 4: Effects of this compound on Neurotrophic Factor Signaling

| Model System | Treatment | Target | Result | Reference |

|---|---|---|---|---|

| Diabetic Mice | This compound | BDNF, TrkB mRNA | Upregulated in hippocampus | [25] |

| Diabetes-associated Depression Mice | This compound | CREB activity | Enhanced in hippocampus | [13] |

| CORT-exposed PC12 Cells | This compound | BDNF, TrkB, p-CREB/CREB | Expression increased | [27] |

| APP/PS1 Mice | this compound | Synaptic plasticity (LTP) | Augmented |[5] |

Experimental Protocols and Methodologies

The neuroprotective mechanisms of this compound have been elucidated using various established in vitro and in vivo models.

Common Experimental Models

-

In Vitro :

-

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R): Primary neurons or cell lines (e.g., SH-SY5Y, PC12, BV-2 microglia) are cultured in a glucose-free medium in a hypoxic chamber, followed by a return to normal conditions to mimic ischemic-reperfusion injury.[16][24][29]

-

Oxidative Stress Induction: Cells are exposed to agents like hydrogen peroxide (H₂O₂), 3-morpholinosydnonimine hydrochloride (SIN-1), or rotenone to induce oxidative damage and mitochondrial dysfunction.[2][8][20]

-

Aβ-Induced Toxicity: Neuronal cells are treated with amyloid-beta (Aβ) oligomers to model Alzheimer's disease pathology.[1][21]

-

-

In Vivo :

-

Middle Cerebral Artery Occlusion (MCAO): A surgical procedure in rodents to block blood flow to the middle cerebral artery, creating a focal cerebral ischemic stroke model.[16][17]

-

APP/PS1 Transgenic Mice: A widely used mouse model for Alzheimer's disease that overexpresses human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to Aβ plaque deposition and cognitive deficits.[5][30]

-

Stress-Induced Depression Models: Rodents are subjected to chronic unpredictable mild stress (CUMS) or repeated restraint stress (RRS) to induce depression-like behaviors.[1][7]

-

Diagram 5: Workflow for an In Vitro OGD/R Experiment

Caption: A typical workflow for assessing this compound's effects in an OGD/R model.

Key Methodologies

-

Cell Viability (MTT Assay):

-

Principle: Measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.

-

Protocol:

-

Plate cells in a 96-well plate and treat as per the experimental design.

-

After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8]

-

-

-

Western Blot Analysis:

-

Principle: A technique to detect and quantify specific proteins in a sample.

-

Protocol:

-

Protein Extraction: Lyse cells or tissues with a buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, which is captured on film or by a digital imager. Densitometry is used for quantification relative to a loading control (e.g., β-actin or GAPDH).[4][27]

-

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

-

Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme TdT labels the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.

-

Protocol:

-

Fix and permeabilize cells or tissue sections.

-

Incubate with the TUNEL reaction mixture containing TdT and labeled dUTPs.

-

Wash to remove unincorporated nucleotides.

-

Counterstain nuclei with a DNA dye like DAPI.

-

Visualize using fluorescence microscopy. TUNEL-positive nuclei (indicating apoptotic cells) will fluoresce.[18]

-

-

Conclusion

The mechanism of action of this compound in neurons is multifaceted and robust, centered on its ability to act as a GLP-1R agonist. This primary interaction triggers a cascade of beneficial downstream effects, including the suppression of neuroinflammation via the TLR4/NF-κB pathway, the mitigation of oxidative stress through the PI3K/Nrf2/HO-1 axis, and the fine-tuning of cell survival pathways by inhibiting apoptosis and modulating mTOR-dependent autophagy. Concurrently, this compound promotes neuronal health and cognitive function by enhancing CREB and BDNF signaling. This comprehensive network of interactions underscores its significant potential as a therapeutic agent for a wide range of complex neurological disorders. Further research and clinical trials are warranted to translate these promising preclinical findings into effective treatments for patients.

References

- 1. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product this compound [mdpi.com]

- 2. Diverse Pharmacological Activities and Potential Medicinal Benefits of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. This compound protects against neurotoxicity in mouse models of rotenone-induced Parkinson's disease involving the mTOR and Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multi-faced neuroprotective effects of this compound depending on the RAGE-mediated signaling in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The emerging possibility of the use of this compound in the treatment of cerebral diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound improves repeated restraint stress-induced depression-like behavior in mice by ameliorating neuronal apoptosis via regulating GLP-1R/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotection of this compound against hydrogen peroxide induced PC12 cells injury: involvement of PI3 kinase signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. This compound, a novel agonist for GLP-1 receptor, prevents PC12 cells from oxidative damage via MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antidiabetic GLP-1 Receptor Agonists Have Neuroprotective Properties in Experimental Animal Models of Alzheimer’s Disease | MDPI [mdpi.com]

- 13. CREB-mediated generation and neuronal growth regulates the behavioral improvement of this compound in diabetes-associated depression mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamscience.com [benthamscience.com]

- 15. Genipin inhibits the inflammatory response of rat brain microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound reduces inflammatory responses of oxygen-glucose deprived rat microglial cells via inhibition of the TLR4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound protected against cerebral ischemic injury through the anti-inflammatory effect via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound attenuates early brain injury by inhibiting oxidative stress and neurocyte apoptosis after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | this compound Alleviates Oxidative Stress of Mice With Depression-Like Behaviors by Upregulating Six3os1 [frontiersin.org]

- 20. This compound prevents rotenone-induced apoptosis in primary cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound protection against Aβ1-42 toxicity correlates with mTOR inhibition and enhancement of autophagy [imrpress.com]

- 22. This compound protection against Aβ1-42 toxicity correlates with mTOR inhibition and enhancement of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. article.imrpress.com [article.imrpress.com]

- 24. This compound inhibits NLRP3 inflammasome activation via autophagy in BV-2 microglial cells exposed to oxygen-glucose deprivation/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 29. Effects of this compound on cerebral ischemia/reperfusion-induced neuron damage by inhibiting autophagy via cGAS-STING - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. This compound effectively reverses cognitive impairment and inhibits pathological cerebral damage by regulating the mTOR Signal pathway in APP∕PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Geniposide: A Technical Guide to Biological Activities and Signaling Pathways

Introduction

Geniposide is a bioactive iridoid glycoside primarily extracted from the fruits of Gardenia jasminoides Ellis.[1][2] It is a well-documented compound in traditional medicine and has garnered significant scientific interest for its broad spectrum of pharmacological activities.[3][4] Extensive research, both in vitro and in vivo, has demonstrated its potential therapeutic applications, including neuroprotective, anti-diabetic, hepatoprotective, anti-inflammatory, and anti-tumor effects.[1][5] These diverse biological benefits are attributed to its ability to modulate a complex network of cellular signaling pathways, primarily those associated with inflammation, oxidative stress, apoptosis, and metabolism.[1][5] This document provides an in-depth technical overview of this compound's core biological activities, the underlying signaling cascades, quantitative efficacy data, and relevant experimental methodologies.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects across various models of inflammation, including arthritis, mastitis, and neuroinflammation.[1][6][7] Its mechanism of action is largely centered on the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.

Signaling Pathways in Anti-inflammatory Action

This compound's anti-inflammatory effects are predominantly mediated by the suppression of the Toll-like receptor 4 (TLR4) pathway and its downstream targets, Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[6][8] Upon stimulation by agents like lipopolysaccharide (LPS), TLR4 activation typically triggers a cascade that leads to the phosphorylation of IκBα, releasing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6][9] this compound intervenes by inhibiting TLR4 expression and suppressing the phosphorylation of NF-κB and MAPK family members (p38, ERK, and JNK), thereby downregulating the production of these inflammatory cytokines and mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[6][8][9]

Quantitative Data on Anti-inflammatory Effects

| Model System | Treatment | Observed Effect | Reference |

| Carrageenan-induced paw edema (rats) | This compound (100 mg/kg, oral) | 31.7% inhibition of paw edema at 3 hours. | [8] |

| Adjuvant Arthritis (rats) | This compound (30, 60, 120 mg/kg, oral) | Dose-dependent decrease in Th17 cytokines (e.g., IL-17) and increase in Treg cytokines (e.g., IL-4, TGF-β1). | [1][10] |

| LPS-stimulated murine macrophages | This compound | Dose-dependent inhibition of TNF-α, IL-1β, and IL-6 production. | [6] |

| Fibroblast-Like Synoviocytes (FLSs) from AA rats | This compound (25, 50, 100 µg/mL) | Significant inhibition of FLS proliferation and permeability; decreased IL-1β and IL-17, increased IL-4 and TGF-β1. | [11] |

| Surgically induced osteoarthritis (rabbits) | This compound | Markedly suppressed expression of IL-1β, TNF-α, NO, and MMP-13 in synovial fluid. | [12] |

Experimental Protocols

In Vivo Model: LPS-Induced Mastitis in Mice [6]

-

Animal Model: Female BALB/c mice are used. Mastitis is induced by intraductal injection of Lipopolysaccharide (LPS) into the mammary glands.

-

Treatment: this compound is administered (e.g., via intraperitoneal injection) prior to or following the LPS challenge.

-

Analysis: Mammary tissues are collected for histological analysis (H&E staining) to assess inflammatory cell infiltration. Tissue homogenates are used to measure cytokine levels (TNF-α, IL-1β, IL-6) via ELISA. Protein expression and phosphorylation (p-p38, p-ERK, p-JNK, p-IκBα) are analyzed by Western blotting.

In Vitro Model: LPS-Stimulated Macrophages [9]

-

Cell Line: Murine macrophage cell lines such as RAW 264.7 are commonly used.

-

Protocol: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).

-

Endpoint Analysis:

-

Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.

-

Cytokine Measurement: Levels of TNF-α, IL-6, and PGE2 in the supernatant are quantified by ELISA.

-

Western Blot: Cell lysates are analyzed to determine the phosphorylation status of NF-κB, p38, ERK, and JNK.

-

qRT-PCR: Used to measure the mRNA expression levels of iNOS and COX-2.

-

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties, crossing the blood-brain barrier to exert its effects.[13] It shows potential in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as ischemic stroke and traumatic brain injury.[7][13]

Signaling Pathways in Neuroprotection

This compound's neuroprotective mechanisms are multifaceted. In models of Alzheimer's disease, it can inhibit the interaction between amyloid-beta (Aβ) and the Receptor for Advanced Glycation End products (RAGE), thereby suppressing downstream inflammatory signaling via ERK and NF-κB.[7][13] It also activates pro-survival pathways such as the PI3K/Akt pathway. Activation of Akt can inhibit Glycogen Synthase Kinase-3β (GSK-3β), a protein implicated in neurotoxicity.[14] Furthermore, this compound upregulates key antioxidant defenses through the activation of the PI3K/Nrf2 pathway, leading to increased expression of heme oxygenase-1 (HO-1), which protects neurons from oxidative stress.[1][13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Effect of this compound, a hypoglycemic glucoside, on hepatic regulating enzymes in diabetic mice induced by a high-fat diet and streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on the Phytochemistry, Pharmacology, Pharmacokinetics and Toxicology of this compound, a Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Beneficial Effects of this compound on Glucose and Lipid Metabolism: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diverse Pharmacological Activities and Potential Medicinal Benefits of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound plays an anti-inflammatory role via regulating TLR4 and downstream signaling pathways in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multi-faced neuroprotective effects of this compound depending on the RAGE-mediated signaling in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidative Property and Molecular Mechanisms Underlying this compound-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound suppresses LPS-induced nitric oxide, PGE2 and inflammatory cytokine by downregulating NF-κB, MAPK and AP-1 signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Anti-inflammatory Mechanism of this compound: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory Effect of this compound on Osteoarthritis by Suppressing the Activation of p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. This compound attenuates epilepsy symptoms in a mouse model through the PI3K/Akt/GSK-3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Biosynthesis of Geniposide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geniposide, a bioactive iridoid glycoside, has garnered significant scientific interest due to its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-diabetic effects. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental methodologies for its extraction, purification, and characterization. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound is predominantly found in the fruits of Gardenia jasminoides Ellis, a plant belonging to the Rubiaceae family.[1] It is also present in other parts of the plant, such as the leaves and flowers, albeit in lower concentrations. While G. jasminoides is the primary commercial source, this compound has been identified in approximately 40 other plant species across various families.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, the specific plant part, geographical location, and the developmental stage of the fruit. The following tables summarize the quantitative data on this compound content from various studies.

Table 1: this compound Content in Various Plant Species

| Plant Species | Family | Plant Part | This compound Content (% Dry Weight) | Reference |

| Gardenia jasminoides Ellis | Rubiaceae | Fruit | 5.0 - 6.0 | [2] |

| Eucommia ulmoides Oliv. | Eucommiaceae | Bark | Not Specified | |

| Genipa americana L. | Rubiaceae | Fruit | Not Specified | [1] |

Table 2: this compound Content in Different Parts of Gardenia jasminoides Fruit

| Fruit Part | This compound Content (mg/g) | Reference |

| Whole Fruit | 37.60 | [3] |

| Peel | Not Specified | |

| Pulp | Not Specified | |

| Seed | Not Specified |

Table 3: this compound Yield from Various Extraction Methods

| Extraction Method | Solvent | Yield | Reference |

| Ultrasound-Assisted Extraction | Water | 4.1% | [2] |

| Solvent Extraction | 51.3% Ethanol/Water | 10.9% | [2] |

| Mechanochemistry | Water | 85% of total this compound | [4] |

| Ultrasound-Assisted Natural Deep Eutectic Solvents (NADES) | Choline chloride-propylene glycol (CC-PG) | 57.99 ± 0.91 mg/g | [5] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that originates from the general terpenoid pathway. It involves a series of enzymatic reactions that can be broadly divided into three main stages: the formation of the iridoid scaffold, modification of the scaffold, and glycosylation.

Early Stages: Formation of the Iridoid Scaffold

The biosynthesis begins with the production of the C10 monoterpene precursor, geranyl diphosphate (GPP), through either the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway. GPP is then converted to the iridoid scaffold in a series of steps:

-

Geraniol Formation: Geranyl diphosphate (GPP) is hydrolyzed by geraniol synthase (GES) to form geraniol.

-

Hydroxylation: Geraniol is hydroxylated at the C8 position by geraniol-8-hydroxylase (G8H) , a cytochrome P450 enzyme, to yield 8-hydroxygeraniol.

-

Oxidation: 8-hydroxygeraniol undergoes oxidation to form 8-oxogeranial. This reaction is catalyzed by 8-hydroxygeraniol oxidase (8-HGO) .

-

Cyclization: The key cyclization step, forming the characteristic cyclopentanopyran ring of iridoids, is catalyzed by iridoid synthase (IS) , which converts 8-oxogeranial into iridodial.

Late Stages: Modification and Glycosylation

Following the formation of the iridoid scaffold, a series of tailoring reactions, including oxidation, reduction, and methylation, occur to produce a variety of iridoid structures. The specific steps leading to this compound are believed to involve:

-

Conversion to Geniposidic Acid: Iridodial undergoes a series of enzymatic modifications, which are not yet fully elucidated, to form geniposidic acid. This likely involves oxidation and other tailoring enzymes.

-

Methylation: The final step in the formation of the this compound aglycone is the methylation of the carboxylic acid group of geniposidic acid. This reaction is catalyzed by an O-methyltransferase (OMT) .

-

Glycosylation: The aglycone, genipin, is then glycosylated at the C1 hydroxyl group by a UDP-glycosyltransferase (UGT) , using UDP-glucose as the sugar donor, to form this compound.

Biosynthetic Pathway Diagram

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective Extraction of Gardenia Yellow and this compound from Gardenia jasminoides by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous extraction of crocin and this compound from gardenia fruits (Gardenia jasminoides Ellis) by probe-type ultrasound-assisted natural deep eutectic solvents and their inhibition effects on low density lipoprotein oxidation - PMC [pmc.ncbi.nlm.nih.gov]

pharmacological properties of geniposide in vivo

An In-depth Technical Guide on the In Vivo Pharmacological Properties of Geniposide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a primary iridoid glycoside extracted from the fruit of Gardenia jasminoides Ellis, has demonstrated a wide spectrum of in vivo pharmacological activities.[1][2] Preclinical studies have established its potential as a therapeutic agent for a variety of disorders, attributing its efficacy to its anti-inflammatory, antioxidant, neuroprotective, hepatoprotective, anti-diabetic, and cardioprotective properties.[1][2] The underlying mechanisms of action are multifaceted, primarily involving the modulation of critical signaling pathways such as NF-κB, MAPK, PI3K/Akt, and AMPK.[2][3] Despite its therapeutic potential, this compound exhibits low oral bioavailability, a critical factor for consideration in drug development.[4][5] This guide provides a comprehensive overview of the in vivo pharmacological properties of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its molecular mechanisms to support further research and development.

Introduction

This compound (C₁₇H₂₄O₁₀) is a bioactive iridoid glycoside that serves as the principal active component in several traditional herbal medicines.[2] Its diverse pharmacological effects, validated in numerous in vivo models, position it as a promising candidate for drug discovery.[1] These benefits are largely linked to its capacity to modulate proteins and genes associated with inflammatory and oxidative stress processes.[1] This document synthesizes the current understanding of this compound's in vivo effects, focusing on its pharmacokinetics, therapeutic actions, and the molecular pathways it influences.

In Vivo Pharmacokinetics and Metabolism

The therapeutic efficacy of this compound is influenced by its pharmacokinetic profile, which is characterized by rapid absorption and elimination, but poor oral bioavailability.

Absorption and Bioavailability: Following peroral administration in rats, this compound is absorbed quickly, reaching peak plasma concentration (Tmax) in approximately one hour.[4] However, its absolute oral bioavailability is low, calculated to be around 9.67%.[4][5]

Distribution: After oral administration, this compound distributes to various tissues, with studies in rats showing the highest concentrations in the kidney, followed by the spleen, liver, heart, lung, and brain.[5] Its ability to cross the blood-brain barrier, albeit with poor permeability, is crucial for its neuroprotective effects.[6]

Metabolism: The in vivo metabolism of this compound primarily involves hydrolysis.[4] After oral administration, it is metabolized, and its metabolite, genipin sulfate, is a major component found in the bloodstream, while the parent form of this compound is often not detected.[7]

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Dosage & Route | Value | Reference |

| Cmax | 1 g/kg (oral, in YCHT) | 0.145 ± 0.251 µg/mL | [8] |

| 3 g/kg (oral, in YCHT) | 0.604 ± 0.256 µg/mL | [8] | |

| AUC₀→∞ | 10 mg/kg (IV) | 6.99 ± 1.27 h·µg/mL | [5] |

| 100 mg/kg (PO) | 6.76 ± 1.23 h·µg/mL | [5] | |

| Absolute Bioavailability (%F) | 100 mg/kg (PO) vs 10 mg/kg (IV) | 9.67% | [5] |

In Vivo Pharmacological Properties

This compound exhibits a broad range of therapeutic effects in various animal models of disease.

Anti-inflammatory Effects

This compound's anti-inflammatory activity is one of its most well-documented properties. It effectively reduces inflammation in models of arthritis, colitis, and acute lung injury.[1][3][9] The mechanism involves suppressing the production of pro-inflammatory cytokines and mediators. For instance, in rats with arthritis, oral administration of this compound decreased T helper 17 cell cytokines like IL-2.[1] In models of colitis, it reduces the release of TNF-α, IL-1β, and IL-6.[2][10]

Table 2: Summary of In Vivo Anti-inflammatory Effects of this compound

| Disease Model | Animal | Dosage | Key Findings | Reference |

| Carrageenan-induced Paw Edema | Rat | 100 mg/kg (oral) | 31.7% inhibition of edema at 3 hours. | [9] |

| TNBS-induced Colitis | Rat | 25, 50 mg/kg/day (oral) | Reduced inflammatory cytokine release (TNF-α, IL-1β, IL-6) and restored intestinal barrier function. | [2][10] |

| Diabetic Wound Healing | Rat | Medium & High Doses (oral) | Reduced infiltration of inflammatory cells (by 16.4% and 18.9%) and levels of TNF-α, IL-1β, and IL-6. | [11] |

| Arthritis | Rat | 30, 60, 120 mg/kg (oral) | Decreased IL-2 and increased IL-4 and TGF-beta 1 in lymph node lymphocytes. | [1] |

Neuroprotective Effects

This compound can cross the blood-brain barrier and exerts significant neuroprotective effects in models of traumatic brain injury (TBI), Alzheimer's disease (AD), and Parkinson's disease (PD).[6] In TBI rats, this compound maintains the integrity of the blood-brain barrier, alleviates brain edema, and inhibits pro-inflammatory factors.[4][6] In an AD mouse model, it improves learning and memory by inhibiting inflammation and reducing cerebral Aβ accumulation.[12] Its neuroprotective action is often linked to its agonist activity on the glucagon-like peptide-1 (GLP-1) receptor.[1]

Table 3: Summary of In Vivo Neuroprotective Effects of this compound

| Disease Model | Animal | Dosage | Key Findings | Reference |

| Traumatic Brain Injury (TBI) | Rat | Not specified | Maintained blood-brain barrier integrity, reduced brain edema, and inhibited IL-1β, IL-6, and IL-8. | [4][6] |

| Alzheimer's Disease (APP/PS1 mice) | Mouse | Not specified | Improved learning and memory, suppressed RAGE-dependent signaling, and reduced Aβ accumulation. | [12] |

| Parkinson's Disease (MPTP-induced) | Mouse | Not specified | Restored the quantity of dopaminergic neurons and exerted anti-apoptotic effects. | [6] |

| Cognitive Impairment (STZ-induced) | Mouse | Not specified | Reduced cognitive decline and inhibited inflammatory cytokines by regulating the BTK/TLR4/NF-κB pathway. | [4][6] |

Hepatoprotective Effects

This compound demonstrates significant protective effects against liver damage induced by alcohol, fibrosis, and non-alcoholic steatohepatitis. In mice with alcohol-induced liver damage, this compound reversed the elevation of serum ALT/AST levels and improved oxidative stress.[4] In models of liver fibrosis, it decreases liver enzyme levels, increases the activities of antioxidant enzymes like SOD and GSH-Px, and reduces hepatocyte apoptosis.[4][6]

Anti-diabetic Effects

This compound has shown potential in managing diabetes and its complications. In diabetic mice, it significantly reduces blood glucose, insulin, and triglyceride levels.[4] It is suggested that this compound may lower blood glucose by inhibiting the expression of hepatic glycogen phosphorylase (GP) and glucose-6-phosphatase (G6Pase).[4] Furthermore, it protects pancreatic β-cells from apoptosis under high-glucose conditions.[4]

Cardioprotective and Anti-atherosclerotic Effects

This compound exerts protective effects on the cardiovascular system. It can ameliorate sepsis-induced myocardial dysfunction by inhibiting apoptosis and pyroptosis of myocardial cells.[4] In the context of atherosclerosis, this compound alleviates inflammation, improves lipid metabolism, and prevents platelet aggregation.[3] In ApoE-/- mice, it reduces serum cholesterol levels and the area of atherosclerotic lesions, partly by activating the Rap1/PI3K/Akt signaling pathway.[13]

Key Signaling Pathways

The diverse pharmacological activities of this compound are mediated through its interaction with multiple intracellular signaling pathways.

Caption: this compound's Anti-inflammatory Signaling Pathways.

Caption: this compound's Neuroprotective Signaling Pathways.

Experimental Methodologies

The in vivo effects of this compound have been investigated using various established animal models and protocols.

General Experimental Workflow

A typical preclinical study to evaluate the in vivo efficacy of this compound follows a standardized workflow.

Caption: A Generic Experimental Workflow for In Vivo Studies.

Key Experimental Protocols

Table 4: Key In Vivo Experimental Protocols for this compound Studies

| Study Type | Experimental Protocol |

| Colitis Model | Animal: Male Sprague-Dawley rats. Induction: A single rectal administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS) in 50% ethanol. Treatment: this compound (25 or 50 mg/kg/day) or sulfasalazine (100 mg/kg/day) administered via oral gavage for 14 consecutive days. Assessment: Disease activity index (DAI), colon length, myeloperoxidase (MPO) activity, histological analysis (H&E staining), and protein expression (Western blot for NF-κB, COX-2, occludin, ZO-1).[10] |

| Atherosclerosis Model | Animal: Male ApoE-/- mice. Induction: High-fat diet (HFD) for 12 weeks. Treatment: this compound (low and high doses) administered during the HFD period. Assessment: Body weight, serum lipid levels (TC, LDL-C), atherosclerotic plaque area (Oil Red O staining), plaque stability (Sirius Red staining), and protein expression in the thoracic aorta (Western blot for Rap1, PI3K, Akt, IL-10, TNF-α).[13] |

| Pharmacokinetic Study | Animal: Male Sprague-Dawley rats. Administration: Intravenous (IV) injection of 10 mg/kg this compound or peroral (PO) administration of 100 mg/kg this compound. Sampling: Serial blood samples collected at specified time points. Analysis: Plasma concentrations of this compound determined by a validated HPLC method. Parameter Calculation: Pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) calculated using non-compartmental analysis.[5] |

Conclusion and Future Perspectives

This compound consistently demonstrates potent pharmacological effects across a range of in vivo models, including anti-inflammatory, neuroprotective, hepatoprotective, and cardioprotective activities. Its mechanisms are complex, involving the modulation of fundamental signaling pathways that regulate inflammation, apoptosis, and oxidative stress. The comprehensive data summarized herein underscore its significant therapeutic potential.

However, the major hurdle for its clinical translation is its low oral bioavailability.[4][5] Future research should focus on the development of novel drug delivery systems, such as liposomal formulations or nano-encapsulation, to enhance its pharmacokinetic profile. Furthermore, while many preclinical studies have established its efficacy, more research using genetic validation methods like gene knockout/knockdown models is needed to confirm its specific molecular targets.[14] Continued investigation into the synergistic effects of this compound with other compounds and a deeper exploration of its long-term safety profile will be crucial for its successful development as a mainstream therapeutic agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Diverse Pharmacological Activities and Potential Medicinal Benefits of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound for treating atherosclerotic cardiovascular disease: a systematic review on its biological characteristics, pharmacology, pharmacokinetics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product this compound [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 8. Preclinical Pharmacokinetics of Scoparone, this compound and Rhein in an Herbal Medicine Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidative Property and Molecular Mechanisms Underlying this compound-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound ameliorates TNBS-induced experimental colitis in rats via reducing inflammatory cytokine release and restoring impaired intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Multi-faced neuroprotective effects of this compound depending on the RAGE-mediated signaling in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Network pharmacology and in vivo evidence of the pharmacological mechanism of this compound in the treatment of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protective effect and possible mechanisms of this compound for ischemia-reperfusion injury: A systematic review with meta-analysis and network pharmacology of preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Structure and Stability of Geniposide

This technical guide provides a comprehensive overview of the chemical structure and stability of this compound, an iridoid glycoside with significant pharmacological interest. The information presented is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical Structure of this compound

This compound is a bioactive iridoid glycoside that is the primary active component found in the fruits of Gardenia jasminoides Ellis.[1][2][3] It is classified as a terpene glycoside.[4]

1.1. IUPAC Name and Molecular Formula

-

Systematic IUPAC Name: Methyl (1S,4aS,7aS)-1-(β-D-glucopyranosyloxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate[1]

1.2. Core Structural Features

The chemical structure of this compound consists of a central aglycone, genipin, which is an iridoid featuring a cyclopentan-[C]-pyran ring. This aglycone is attached to a glucose molecule via a β-glycosidic linkage at the C1 position.[1][8]

Below is the 2D chemical structure of this compound:

Figure 1: 2D Chemical Structure of this compound.[9]

Figure 1: 2D Chemical Structure of this compound.[9]

Chemical Stability of this compound

The stability of this compound is a critical factor for its development as a therapeutic agent. Its degradation is influenced by various environmental factors, including pH, temperature, and light.

2.1. Influence of pH

2.2. Influence of Temperature

Temperature is another critical factor affecting the stability of this compound. A study on a this compound cream formulation showed that the cream was stable when stored at 4°C, 25°C, and 40°C for 3 months. The blue pigments derived from this compound remained stable after 10 hours at temperatures ranging from 60-90°C.[12]

2.3. Degradation Kinetics

A study on the transformation of this compound to geniposidic acid in a sodium hydroxide solution (pH 13) investigated the reaction kinetics at different temperatures.[10] The reaction was found to follow pseudo-first-order kinetics.[10] The table below summarizes the kinetic data from this study.

| Temperature (°C) | Pseudo-first-order rate constant (k') (h⁻¹) | Fractional Conversion (%) | Time (h) |

| 80 | 11.064 | 73.4 | 0.50 |

| 70 | 8.682 | 60.5 | 0.50 |

| 60 | 2.400 | 38.6 | 0.83 |

| 50 | 1.021 | 43.6 | 1.00 |

| 40 | 0.750 | 51.8 | 2.00 |

| Table 1: Pseudo-first-order rate constants and fractional conversions for the transformation of this compound to geniposidic acid at various temperatures.[10] |

The activation energy for this transformation was calculated to be 8.751 kJ mol⁻¹.[10]

Experimental Protocols for Stability and Quantification

3.1. Stability Testing Protocol

A formal stability testing protocol for a drug substance like this compound should be established according to regulatory guidelines, such as those from the CPMP (Committee for Proprietary Medicinal Products).[13] The protocol should define the batches to be tested, storage conditions, testing frequency, and specifications.

A general workflow for stability testing is outlined below.

This compound Stability Testing Workflow

3.2. Analytical Methodologies for Quantification

High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of this compound in various samples, including herbal extracts and biological fluids.[14][15][16]

3.2.1. HPLC Method Parameters

The following table summarizes typical HPLC parameters used for the analysis of this compound.

| Parameter | Description |

| Column | C8 or C18 reversed-phase column (e.g., Microsorb C₈, fused-core C18)[15] |

| Mobile Phase | A mixture of an aqueous phase (often with a pH modifier like phosphate buffer or formic acid) and an organic solvent (typically methanol or acetonitrile).[15] For example, 10 mM phosphate buffer (pH 3.0)-methanol (5:1) or a gradient of water and acetonitrile, both with 0.1% formic acid.[15] |

| Flow Rate | Typically in the range of 1.0 - 1.5 mL/min. |

| Detection | UV detection at approximately 238-242 nm.[15][17][18] |

| Temperature | Column temperature is often controlled, for instance, at 35°C. |

| Table 2: Typical HPLC parameters for this compound Quantification.[15][17][18] |

3.2.2. Sample Preparation for HPLC Analysis

-

Herbal Material: Extraction from the fruit of Gardenia jasminoides can be performed using methods like ultrasound-assisted extraction with a solvent such as 60% ethanol.[3] Matrix solid-phase dispersion (MSPD) has also been developed as a rapid extraction method.[19]

-

Formulations (e.g., Cream): An appropriate extraction procedure would be required to isolate the this compound from the cream matrix before injection into the HPLC system.

-

Biological Samples (e.g., Plasma): Protein precipitation is often necessary, followed by centrifugation to obtain a clear supernatant for injection.[16]

This compound-Modulated Signaling Pathway

This compound exerts many of its pharmacological effects, including its antioxidant properties, by modulating intracellular signaling pathways.[1] One such pathway is the PI3K/Nrf2 signaling cascade.[1]

This compound Activation of the PI3K/Nrf2 Pathway.[1]

This pathway activation leads to the expression of several antioxidative enzymes, which help protect cells from oxidative stress.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. thaiscience.info [thaiscience.info]

- 4. This compound | C17H24O10 | CID 107848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound - LKT Labs [lktlabs.com]

- 8. mdpi.com [mdpi.com]

- 9. File:this compound structure.svg - Wikimedia Commons [commons.wikimedia.org]

- 10. ijera.com [ijera.com]

- 11. researchgate.net [researchgate.net]

- 12. Physical stability of the blue pigments formed from this compound of gardenia fruits: effects of pH, temperature, and light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ema.europa.eu [ema.europa.eu]

- 14. [Quantitative analysis of this compound in fructus Gardeniae and its different processed products] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simultaneous determination of this compound, geniposidic acid and gardenoside in gardenia fruit by high performance liquid chromatography [jstage.jst.go.jp]

- 16. Metabolism and pharmacokinetics of genipin and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. caymanchem.com [caymanchem.com]

- 18. This compound for treating atherosclerotic cardiovascular disease: a systematic review on its biological characteristics, pharmacology, pharmacokinetics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A practical and rapid method for the simultaneous isolation, purification and quantification of this compound from the fruit of Gardenia jasminoides Ellis by MSPD extraction and UFLC analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Geniposide in Molecular Biology: A Technical Guide to its Mechanisms and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geniposide, an iridoid glycoside extracted from the fruit of Gardenia jasminoides Ellis, is a bioactive compound with a growing portfolio of applications in molecular biology research.[1][2][3] Its diverse pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and anti-tumor activities, are underpinned by its ability to modulate a multitude of cellular signaling pathways.[1][2][4] This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, offering a valuable resource for researchers investigating its therapeutic potential. The guide summarizes key quantitative data, details common experimental protocols, and visualizes the intricate signaling pathways influenced by this versatile compound.

Core Molecular Mechanisms of this compound

This compound exerts its biological effects by targeting key nodes in cellular signaling networks. The primary mechanisms of action can be broadly categorized as anti-inflammatory, antioxidant, and regulation of apoptosis and cellular proliferation.[1][2]

Anti-inflammatory Effects

A significant body of research highlights this compound's potent anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4][5] This is achieved through the inhibition of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]

This compound can inhibit the phosphorylation of inhibitory kappa B (IκBα), which prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.[4][6] Furthermore, it can suppress the phosphorylation of p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), all critical components of the MAPK signaling cascade.[4][5][6] In some contexts, this compound's anti-inflammatory action is mediated by its interaction with Toll-like receptor 4 (TLR4).[5]

Antioxidant Properties

This compound demonstrates significant antioxidant activity, protecting cells from oxidative stress-induced damage.[3][6] It can enhance the expression and activity of various antioxidant enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px).[4][6] The upregulation of HO-1 is often mediated through the activation of the cAMP/PKA/CREB signaling pathway and the Nrf2 pathway.[1][6]

Neuroprotective Effects

The neuroprotective effects of this compound are well-documented and are attributed to its anti-inflammatory and antioxidant properties, as well as its ability to modulate specific neuronal signaling pathways.[1][2] It has been shown to protect neurons from amyloid-β (Aβ)-induced cytotoxicity, a hallmark of Alzheimer's disease, by inducing the expression of insulin-degrading enzyme (IDE).[7] this compound can also activate the GLP-1R/cAMP signaling pathway, which is involved in neuronal survival and function.[6] In models of cerebral ischemia, this compound has been found to exert protective effects by interfering with the P2Y14 receptor and activating the GluN2A/AKT/ERK pathway.[1][2]

Anti-Tumor Activities

This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including those from oral squamous carcinoma, hepatocellular carcinoma, and diffuse large B-cell lymphoma.[8][9][10] Its anti-cancer mechanisms involve the induction of apoptosis by decreasing the mitochondrial membrane potential and increasing the expression of cleaved caspase-3 and cleaved PARP.[11] this compound can also induce cell cycle arrest at the G2/M phase.[11] The anti-tumor effects of this compound are often mediated through the regulation of signaling pathways such as PI3K/Akt, Wnt/β-catenin, and Ras/Raf/MEK/ERK.[2][10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, providing a reference for effective concentrations and observed effects of this compound in different experimental models.

Table 1: In Vitro Anti-inflammatory and Antioxidant Effects of this compound

| Cell Line | Treatment/Stimulus | This compound Concentration | Observed Effect | Reference |

| Primary mouse mammary epithelial cells | LPS | 25, 50, 100 µg/mL | Dose-dependent inhibition of TNF-α, IL-1β, and IL-6 expression. | [4] |

| Caco-2 cells | LPS | 25, 50, 100 µg/mL | Down-regulation of NF-κB, COX-2, and iNOS protein expression. | [12] |

| RAW264.7 cells | LPS | Not specified | Blocked LPS-induced cytokine release and inhibited p38 MAPK phosphorylation. | [4] |

| Primary cultured mouse cortical neurons | Oligomeric Aβ(1-42) | 2.5, 5, 10 µM | Ameliorated ATP generation, mitochondrial membrane potential, and attenuated ROS production. | [4] |

| Human neuroblastoma SH-SY5Y cells | Formaldehyde (0.12 mM) | 100 µM | Ameliorated injured cell morphology and increased Bcl-2 production. | [4] |

Table 2: In Vitro Anti-Cancer Effects of this compound

| Cell Line | This compound Concentration | Observed Effect | Reference |

| SCC-9 (Oral Squamous Carcinoma) | 25, 50, 100 µM | Dose-dependent induction of apoptosis; decreased mitochondrial membrane potential. | [11] |

| MG63/DOX (Doxorubicin-resistant Osteosarcoma) | 25, 50, 100 µmol/l | Reversed DOX resistance by 4.48-, 13.76-, and 31.7-fold, respectively. | [13] |

| Diffuse Large B-cell Lymphoma (DLBCL) cells | up to 500 μM | Induced apoptosis and increased levels of cleaved PARP and cleaved caspase-3. | [9] |

| HSC-3 (Oral Squamous Carcinoma) | Not specified | Dose-dependently inhibited cell activity and induced apoptosis. | [10] |

Key Experimental Protocols

This section provides an overview of common methodologies used to investigate the molecular effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the effect of this compound on cell viability and to calculate the IC50 value.

-

Procedure:

-

Seed cells (e.g., MG63/DOX) in a 96-well plate at a density of 1 x 10³ cells/well and allow them to attach for 12 hours.

-

Treat the cells with various concentrations of this compound (e.g., 6.25, 12.5, 25, 50, 100, and 200 µmol/l) for 72 hours.

-

Add 50 µl of MTT reagent (5 mg/ml) to each well and incubate for 4 hours.

-

Remove the MTT medium and dissolve the formazan crystals with 150 µl of dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability relative to untreated control cells.[13]

-

Western Blot Analysis for Protein Expression

-

Objective: To quantify the expression levels of specific proteins in response to this compound treatment.

-

Procedure:

-

Treat cells with this compound at the desired concentrations and duration.

-

Lyse the cells in RIPA buffer to extract total protein.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, p-p38, cleaved caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) kit and visualize with an imaging system.[5]

-

Apoptosis Assay (Flow Cytometry with Annexin V-FITC/7-AAD Staining)

-

Objective: To quantify the percentage of apoptotic cells after this compound treatment.

-

Procedure:

-

Treat cells (e.g., SCC-9) with different concentrations of this compound (e.g., 25, 50, and 100 µM) for 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and 7-AAD staining solution and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

-

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows modulated by this compound.

Caption: this compound's anti-inflammatory mechanism via inhibition of TLR4, MAPK, and NF-κB pathways.

Caption: Antioxidant mechanism of this compound through activation of HO-1 expression.

Caption: Pro-apoptotic mechanism of this compound in cancer cells.

Caption: A generalized workflow for Western blot analysis to study this compound's effects.

Conclusion and Future Perspectives

This compound is a promising natural compound with multifaceted effects at the molecular level. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, neuroprotection, and cancer cell proliferation makes it a compelling candidate for further investigation and drug development. While a significant amount of research has elucidated its mechanisms of action, future studies should focus on several key areas. The clinical translation of these findings requires more extensive in vivo studies and eventually, well-designed clinical trials. Furthermore, a deeper understanding of its pharmacokinetics, metabolism, and potential off-target effects is crucial for its safe and effective therapeutic application. The continued exploration of this compound's molecular interactions will undoubtedly uncover new avenues for its use in treating a wide range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidative Property and Molecular Mechanisms Underlying this compound-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diverse Pharmacological Activities and Potential Medicinal Benefits of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound plays an anti-inflammatory role via regulating TLR4 and downstream signaling pathways in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidative Property and Molecular Mechanisms Underlying this compound-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound regulates insulin-degrading enzyme expression to inhibit the cytotoxicity of Aβ₁₋₄₂ in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genipin and this compound from Gardenia jasminoides: An overview of their anti-cancer and other pharmacological properties [jcps.bjmu.edu.cn]

- 9. This compound inhibits proliferation and induces apoptosis of diffuse large B-cell lymphoma cells by inactivating the HCP5/miR-27b-3p/MET axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Inhibits Oral Squamous Cell Carcinoma by Regulating PI3K-Akt Signaling-Mediated Apoptosis: A Multi-Method Validation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound inhibits cell proliferation and migration in human oral squamous carcinoma cells via AMPK and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound ameliorates TNBS-induced experimental colitis in rats via reducing inflammatory cytokine release and restoring impaired intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound reverses multidrug resistance in vitro and in vivo by inhibiting the efflux function and expression of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

Geniposide: A Comprehensive Technical Review of its Pharmacological Effects and Molecular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geniposide, an iridoid glycoside extracted from the fruit of Gardenia jasminoides Ellis, is a prominent bioactive compound in traditional medicine with a growing body of scientific evidence supporting its diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive review of the multifaceted effects of this compound, focusing on its molecular mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its properties. It aims to serve as an in-depth resource for researchers and professionals in the field of drug discovery and development. The primary pharmacological effects discussed include its potent anti-inflammatory, antioxidant, neuroprotective, hepatoprotective, and anti-diabetic activities.[2][3][4][5] Detailed summaries of experimental data are presented in tabular format for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its therapeutic potential.

Introduction

This compound (C₁₇H₂₄O₁₀) is a primary active ingredient isolated from Gardenia jasminoides, a plant used for centuries in traditional Asian medicine to treat a variety of ailments, including inflammation, jaundice, and cardiovascular diseases.[1][6][7] Modern pharmacological research has confirmed that this compound possesses a wide array of biological activities, making it a promising candidate for the development of novel therapeutics.[2][5] Its mechanisms of action are often multifactorial, involving the modulation of numerous signaling pathways central to cellular homeostasis and disease pathogenesis.[1][2] This document synthesizes the current understanding of this compound's effects, with a focus on the quantitative data and experimental designs that form the basis of our knowledge.

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties across various experimental models. Its primary mechanism involves the suppression of pro-inflammatory mediators and the modulation of key signaling pathways that govern the inflammatory response.[1][8]

Molecular Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the Toll-like receptor 4 (TLR4) and its downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[8] Upon stimulation by agents like lipopolysaccharide (LPS), TLR4 activation typically leads to the phosphorylation and degradation of IκBα, releasing NF-κB to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. This compound intervenes in this process, suppressing the phosphorylation of IκBα and NF-κB.[8]

Simultaneously, this compound inhibits the phosphorylation of key MAPK proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[8] This dual inhibition of NF-κB and MAPK pathways results in a significant reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6, as well as inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[1][8]

Quantitative Data on Anti-Inflammatory Effects

| Model System | This compound Dose/Concentration | Key Findings | Reference |

| LPS-induced Mastitis (Mice) | 2.5, 5, 10 mg/kg (i.p.) | Significantly reduced infiltration of inflammatory cells; Dose-dependently decreased TNF-α, IL-1β, and IL-6 production. | [8] |

| LPS-stimulated Mouse Mammary Epithelial Cells | 25, 50, 100 µg/mL | Dose-dependently inhibited the expression of TNF-α, IL-1β, and IL-6. | |

| Murine Macrophage RAW 264.7 Cells | 40, 80, 160 µg/mL | Dose-dependently suppressed LPS-induced NO and PGE2 production; Inhibited iNOS and COX-2 expression. | [1][5] |

| Diabetic Rats (Wound Healing) | 1.02 - 1.36 g/kg (IC50) | Reduced levels of pro-inflammatory factors TNF-α, IL-1β, and IL-6 in wound tissue. | [9] |

Experimental Protocol: In Vivo Murine Mastitis Model

-

Animal Model : BALB/c mice are used. Mastitis is induced by intraductal injection of Lipopolysaccharide (LPS) from E. coli.

-

Treatment Groups : Mice are divided into a control group, an LPS model group, and LPS + this compound treatment groups (e.g., 2.5, 5, and 10 mg/kg). This compound is administered intraperitoneally (i.p.) prior to LPS challenge.

-

Sample Collection : After a set time (e.g., 24 hours), mice are euthanized. Mammary gland tissues are collected for histological analysis (H&E staining) and biochemical assays.

-

Analysis :

-

Histology : Tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to observe the infiltration of inflammatory cells.

-

Cytokine Measurement : Tissue homogenates are analyzed using Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of TNF-α, IL-1β, and IL-6.

-

Western Blot : Protein extracts from tissues are used to measure the phosphorylation status of key signaling proteins like IκBα, NF-κB p65, p38, ERK, and JNK to confirm pathway inhibition.[8]

-

Neuroprotective Effects

This compound has demonstrated significant neuroprotective potential in models of various neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease, as well as in cerebral ischemia-reperfusion injury.[2][5][6] Its mechanisms are linked to anti-oxidative stress, anti-inflammatory, and anti-apoptotic activities.

Molecular Mechanisms of Neuroprotection

A key mechanism of this compound's neuroprotective action is the activation of the Glucagon-like peptide-1 receptor (GLP-1R), which triggers several downstream pro-survival pathways.[2] Activation of GLP-1R can lead to the stimulation of the cAMP/PKA/CREB signaling cascade, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).

Furthermore, this compound activates the PI3K/Akt signaling pathway, a central regulator of cell survival and apoptosis.[2] Activated Akt can phosphorylate and inactivate pro-apoptotic proteins and enhance the expression of antioxidant factors through the nuclear factor erythroid 2-related factor 2 (Nrf2).[2] In models of Alzheimer's disease, this compound has been shown to reduce amyloid-beta (Aβ) accumulation and protect neurons from Aβ-mediated mitochondrial dysfunction.[2]

Quantitative Data on Neuroprotective Effects

| Model System | This compound Dose/Concentration | Key Findings | Reference |

| APP/PS1 Transgenic Mice (AD model) | 25 mg/kg (i.g.) for 3 months | Ameliorated learning and memory deficits; Suppressed cerebral Aβ accumulation and reduced TNF-α and IL-1β. | |

| Formaldehyde-induced Neurotoxicity (N2a cells) | 200 µM | Reversed morphological changes, increased cell viability, upregulated Akt and Bcl-2 expression. | |

| Neuroblastoma SH-SY5Y cells | 1 and 10 µM for 24h | Augmented the protein level of insulin-degrading enzyme (IDE) in a concentration-dependent manner. | |

| Cerebral Ischemia/Reperfusion Injury | Not specified | Protects neurons by activating autophagy and inhibiting inflammation. | [6] |

Hepatoprotective Effects

This compound confers significant protection against various forms of liver injury, including those induced by chemicals (e.g., carbon tetrachloride, CCl₄), alcohol, and non-alcoholic fatty liver disease (NAFLD).[2][3][4]

Molecular Mechanisms of Hepatoprotection

The hepatoprotective effects of this compound are mediated by its strong antioxidant and anti-inflammatory activities. In models of CCl₄-induced liver fibrosis, this compound was shown to increase the activity of key antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[4] It also improves liver pathology by inhibiting the TGF-β1/Smad signaling pathway, which is critical in the progression of liver fibrosis.[2][4]

In alcoholic liver disease, this compound upregulates the expression of antioxidant enzymes such as glutathione-S-transferase (GST) and catalase (CAT), protecting against alcohol-induced oxidative stress.[3] It has also been found to regulate metabolic pathways related to amino acid and pyruvate metabolism.[2]

Quantitative Data on Hepatoprotective Effects

| Model System | This compound Dose/Concentration | Key Findings | Reference |

| CCl₄-induced Liver Injury (Mice) | Not specified | Significantly decreased serum levels of ALT and AST; Increased SOD and GSH-Px activity in the liver. | [3][4] |

| Alcohol-induced Liver Damage (Rats) | 20, 40, 80 mg/kg (i.g.) | Ameliorated oxidative stress by upregulating GSH, GST, GPx, and CAT. | [3] |

| High-fat Diet-induced NAFLD (Mice) | Doses below 220 mg/kg/day | Showed positive effects on lipid profiles and bile acid metabolism. Higher doses showed less efficacy. | [10] |

Experimental Protocol: CCl₄-Induced Liver Fibrosis Model

-

Animal Model : Male BALB/c mice are typically used. Liver fibrosis is induced by intraperitoneal injection of carbon tetrachloride (CCl₄) dissolved in olive oil, administered twice a week for several weeks (e.g., 8 weeks).

-